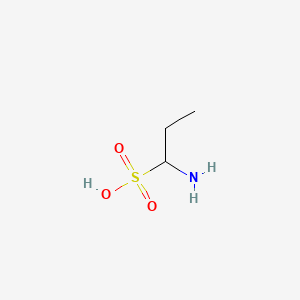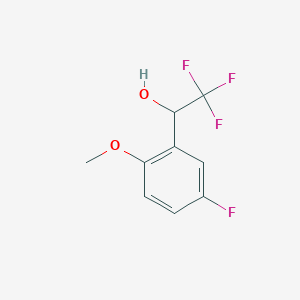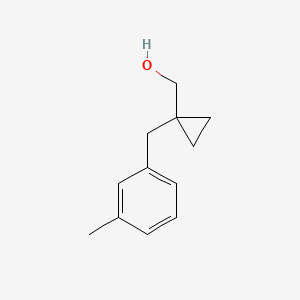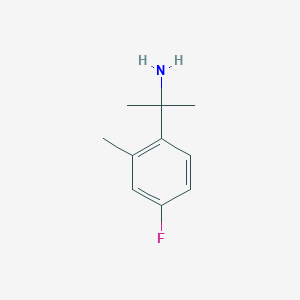
1-Aminopropane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminopropane-1-sulfonic acid, also known as homotaurine, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but contains an additional carbon atom in its chain. This compound has garnered interest due to its potential therapeutic applications, particularly in neurology and cognitive disorders .
Méthodes De Préparation
1-Aminopropane-1-sulfonic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropane-1-sulfonic acid with ammonia under controlled conditions. The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial production methods often involve the extraction of the compound from natural sources, such as seaweed, followed by purification processes to obtain the desired product. The extraction process may include steps like solvent extraction, filtration, and crystallization to ensure high purity .
Analyse Des Réactions Chimiques
1-Aminopropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group. Reducing agents like lithium aluminum hydride are often used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Major products formed from these reactions include sulfonamides, sulfonic acid derivatives, and various substituted amino compounds.
Applications De Recherche Scientifique
1-Aminopropane-1-sulfonic acid has a wide range of scientific research applications:
Mécanisme D'action
1-Aminopropane-1-sulfonic acid exerts its effects primarily through its interaction with GABA receptors. It acts as a partial agonist at GABA A receptors and an antagonist at GABA B receptors. By mimicking GABA, it can modulate neurotransmission and produce effects such as analgesia, anticonvulsant activity, and reduction in neurotoxic aggregates .
Comparaison Avec Des Composés Similaires
1-Aminopropane-1-sulfonic acid is similar to compounds like taurine and gamma-aminobutyric acid. its unique structure, with an additional carbon atom, allows it to interact differently with GABA receptors, providing distinct pharmacological effects. Other similar compounds include:
Taurine: A sulfonic acid with a shorter carbon chain, primarily involved in bile salt formation and osmoregulation.
Gamma-aminobutyric acid: A neurotransmitter that inhibits nerve transmission in the brain, producing a calming effect
This compound’s ability to mimic GABA while also exhibiting unique properties makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
89034-15-1 |
|---|---|
Formule moléculaire |
C3H9NO3S |
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
1-aminopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO3S/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) |
Clé InChI |
ZIRURAJAJIQZFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Chlorothiophen-3-yl)methyl]hydrazine](/img/structure/B13598185.png)


![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)







![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)

![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)
